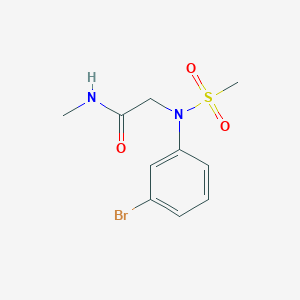
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 targets multiple signaling pathways involved in tumor progression, including the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGF/PDGFR pathway. By inhibiting these pathways, N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 prevents the growth and proliferation of cancer cells and promotes apoptosis. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 also has anti-angiogenic properties, which further contribute to its anti-tumor effects.
Biochemical and Physiological Effects
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have a range of biochemical and physiological effects. It inhibits the activity of RAF kinase, which is involved in the RAF/MEK/ERK pathway, and inhibits the phosphorylation of MEK and ERK. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the VEGF/VEGFR and PDGF/PDGFR pathways, respectively. These effects lead to the inhibition of tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is a potent inhibitor of multiple signaling pathways, which can make it difficult to interpret the results of experiments. It also has off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new analogs of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 with improved potency and selectivity. Another area of research is the investigation of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in combination therapy with other cancer drugs. Additionally, the use of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the development of new methods for the delivery of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006, such as nanoparticle-based delivery systems, is an area of active research.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of N-methylglycine with 3-bromobenzoyl chloride to form N-methyl-N-(3-bromobenzoyl)glycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the procedure to increase the efficiency of the reaction.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor progression. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been tested in preclinical and clinical trials for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been investigated for its potential use in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVUIXBMYMUPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

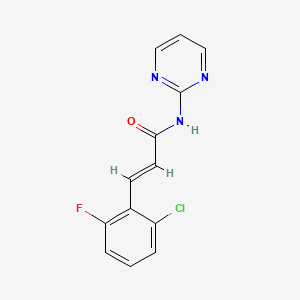


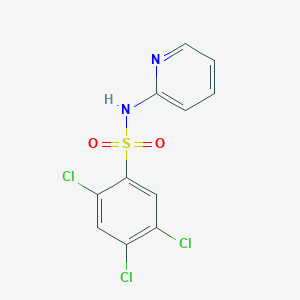
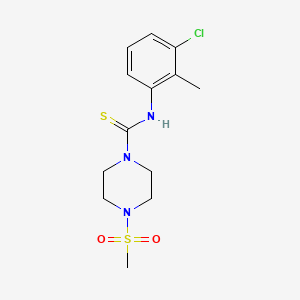

![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
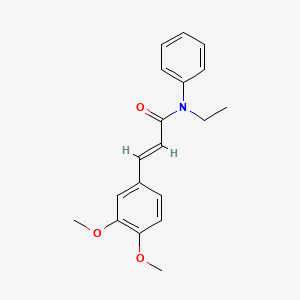
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
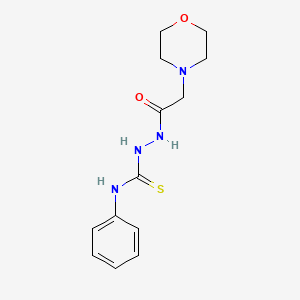
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5846619.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)